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Compound of Interest

Compound Name: TDI-11055

Cat. No.: B12363261

A novel ENL YEATS domain inhibitor, TDI-11055, shows significant efficacy in suppressing
leukemic cell growth in primary patient samples from Acute Myeloid Leukemia (AML),
particularly in subtypes with MLL rearrangements or NPM1 mutations. This guide provides a
comparative analysis of TDI-11055's performance against other targeted AML therapies,
supported by experimental data.

Executive Summary

TDI-11055, a potent and orally bioavailable small-molecule inhibitor of the ENL YEATS domain,
has demonstrated significant preclinical efficacy in AML.[1][2] By blocking the interaction of
ENL with acetylated histones, TDI-11055 displaces ENL from chromatin, leading to the
suppression of key oncogenic gene expression programs, including those driven by MYC and
HOXAO9.[1][3] This targeted approach has shown profound inhibitory effects on the proliferation
and colony-forming ability of primary AML patient cells harboring MLL1 translocations and
NPM1 mutations.[1][4] This comparison guide evaluates the efficacy of TDI-11055 alongside
other targeted agents used in AML therapy, such as venetoclax and gilteritinib, and the
emerging class of SHP2 inhibitors.

Comparative Efficacy of TDI-11055 and Other
Targeted AML Therapies

The following tables summarize the available quantitative data on the efficacy of TDI-11055
and comparator drugs in primary AML patient samples or relevant AML subtypes.
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Table 1: Efficacy of TDI-11055 in Primary AML Patient Samples
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Table 2: Comparative Efficacy of Alternative Targeted Therapies in AML
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Mechanism of Action: TDI-11055 Signaling Pathway

TDI-11055 functions by directly inhibiting the YEATS domain of the ENL protein. This domain is
responsible for recognizing and binding to acetylated lysine residues on histone tails, a key

step in activating gene transcription. In AML subtypes with MLL rearrangements or NPM1

mutations, ENL is a critical component of transcriptional complexes that drive the expression of

oncogenes essential for leukemia maintenance. By blocking the ENL-histone interaction, TDI-

11055 displaces ENL and its associated transcriptional machinery, including the Super

Elongation Complex (SEC) and DOT1L, from chromatin.[11] This leads to a rapid decrease in

the transcription of key leukemogenic genes such as MYC, HOXA9, and MYB, ultimately

inducing cell differentiation and apoptosis.[2][3]

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://www.biorxiv.org/content/10.1101/2022.12.01.518665v1.full-text
https://pubmed.ncbi.nlm.nih.gov/35311954/
https://www.benchchem.com/product/b12363261?utm_src=pdf-body
https://www.benchchem.com/product/b12363261?utm_src=pdf-body
https://www.benchchem.com/product/b12363261?utm_src=pdf-body
https://www.benchchem.com/product/b12363261?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017412/
https://aacrjournals.org/cancerdiscovery/article-pdf/doi/10.1158/2159-8290.CD-21-1307/3204665/cd-21-1307.pdf
https://aacrjournals.org/cancerdiscovery/article/12/11/2684/710006/Small-Molecule-Inhibition-of-the-Acyl-Lysine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cell Nucleus

Recruits
g DOTIL
Suppression leadsto GRopic=s
b o Oncogeni

Complex (SEC) P Transcription

ENL YEATS Domain

Template for

i
i L
Suppression leads to
Binds o [V - Activates____ e Differentiation
cetylated Histone (MYC, HOXA9)

Click to download full resolution via product page
Mechanism of TDI-11055 action in AML.

Experimental Protocols
Colony Forming Unit (CFU) Assay for Primary AML
Samples

This assay assesses the ability of single AML progenitor cells to proliferate and form colonies in
a semi-solid medium, a measure of their self-renewal capacity.

o Cell Preparation: Primary AML patient bone marrow or peripheral blood mononuclear cells
are isolated using Ficoll-Paque density gradient centrifugation.

o Cell Plating: A specified number of cells (e.g., 1 x 1075 cells/mL) are suspended in a
methylcellulose-based medium (e.g., MethoCult™ H4434) supplemented with cytokines.

o Treatment: TDI-11055 or a vehicle control (DMSO) is added to the cell suspension at various
concentrations.

e Incubation: The cell-drug mixture is plated in duplicate or triplicate in 35 mm dishes and
incubated at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b12363261?utm_src=pdf-body-img
https://www.benchchem.com/product/b12363261?utm_src=pdf-body
https://www.benchchem.com/product/b12363261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e Colony Counting: Colonies, defined as clusters of 40 or more cells, are enumerated using an
inverted microscope. The percentage of colony inhibition is calculated relative to the vehicle
control.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis

This technique is used to quantify the mRNA levels of specific target genes, such as MYC,
HOXA9, and MYB.

o Cell Treatment and RNA Extraction: Primary AML cells are treated with TDI-11055 or vehicle
control for a specified period. Total RNA is then extracted from the cells using a commercial
kit (e.g., RNeasy Mini Kit, Qiagen).

o CDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cCDNA)
using a reverse transcriptase enzyme and random primers.

o (RT-PCR Reaction: The cDNA is used as a template in a PCR reaction containing gene-
specific primers for the target genes (MYC, HOXA9, MYB) and a housekeeping gene (e.qg.,
GAPDH or ABL1) for normalization. A fluorescent dye (e.g., SYBR Green) or a probe-based
system is used to detect the amplification of the PCR product in real-time.

o Data Analysis: The relative expression of the target genes is calculated using the
comparative Ct (AACt) method, where the expression level in the treated samples is
normalized to the housekeeping gene and compared to the vehicle-treated control.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel
compound like TDI-11055 in primary AML patient samples.
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Workflow for testing TDI-11055 efficacy.
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Safety and Tolerability

Preclinical studies have indicated that TDI-11055 is orally bioavailable and was well-tolerated
in mouse models, with no overt toxicity observed at efficacious doses.[11] In contrast,
established therapies have known safety profiles:

» Venetoclax: Common adverse events include nausea, diarrhea, neutropenia, and febrile
neutropenia.[6][12][13] Tumor lysis syndrome is a significant risk that requires careful
monitoring and management.[12]

« Gilteritinib: Frequent grade 3 or higher adverse events include febrile neutropenia, anemia,
and thrombocytopenia.[7][14] Cardiac events and elevations in liver enzymes have also
been reported.[14][15]

o SHP2 Inhibitors: The safety profile of SHP2 inhibitors in AML is still under investigation in
clinical trials. In studies of other cancers, common adverse effects include peripheral and
pulmonary edema, decreased ejection fraction, and cytopenias.[16][17]

Conclusion

TDI-11055 represents a promising new therapeutic agent for AML, particularly for patients with
MLL-rearranged or NPM1-mutated disease. Its targeted mechanism of action, potent preclinical
efficacy in primary patient samples, and favorable initial safety profile warrant further clinical
investigation. Head-to-head clinical trials will be necessary to definitively establish its
comparative efficacy and safety against current standard-of-care and other emerging targeted
therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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